molecular formula C9H8F2N2 B13586163 2-(2-Amino-1,1-difluoroethyl)benzonitrile

2-(2-Amino-1,1-difluoroethyl)benzonitrile

Cat. No.: B13586163
M. Wt: 182.17 g/mol
InChI Key: VXNBIFZUOWZCDE-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to an ethyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the introduction of the difluoroethyl group to a benzonitrile precursor. One common method involves the reaction of benzonitrile with a difluoroethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.

    Reduction: Formation of 2-(2-Aminoethyl)benzonitrile.

    Substitution: Formation of 2-(2-Hydroxyethyl)benzonitrile or 2-(2-Alkoxyethyl)benzonitrile.

Scientific Research Applications

2-(2-Amino-1,1-difluoroethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethyl)benzonitrile
  • 2-(2,2,2-Trifluoroethyl)benzonitrile
  • 2-(2,2-Difluoroethoxy)benzonitrile

Uniqueness

2-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both an amino group and difluoroethyl group, which confer distinct chemical reactivity and biological activity. The difluoroethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

2-(2-amino-1,1-difluoroethyl)benzonitrile

InChI

InChI=1S/C9H8F2N2/c10-9(11,6-13)8-4-2-1-3-7(8)5-12/h1-4H,6,13H2

InChI Key

VXNBIFZUOWZCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(CN)(F)F

Origin of Product

United States

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